molecular formula C11H11N3O2 B10965795 (2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide

(2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide

Cat. No.: B10965795
M. Wt: 217.22 g/mol
InChI Key: AMVNGQMTJZUPNT-SNAWJCMRSA-N
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Description

(2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide is an organic compound that features a furan ring and a pyrazole ring connected by a propenamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Propenamide Linker: This can be achieved through a condensation reaction between furan-2-carboxaldehyde and 1-methyl-1H-pyrazol-3-amine in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate product undergoes cyclization to form the final compound. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The propenamide linker can be reduced to form the corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids and specific solvents to facilitate the reaction.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-(1H-pyrazol-3-yl)prop-2-enamide: Similar structure but lacks the methyl group on the pyrazole ring.

    (2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide: Similar structure but with the pyrazole ring substituted at a different position.

Uniqueness

(2E)-3-(furan-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(1-methylpyrazol-3-yl)prop-2-enamide

InChI

InChI=1S/C11H11N3O2/c1-14-7-6-10(13-14)12-11(15)5-4-9-3-2-8-16-9/h2-8H,1H3,(H,12,13,15)/b5-4+

InChI Key

AMVNGQMTJZUPNT-SNAWJCMRSA-N

Isomeric SMILES

CN1C=CC(=N1)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CN1C=CC(=N1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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